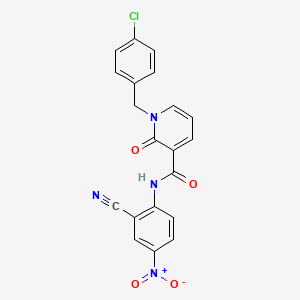
1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClN4O4 and its molecular weight is 408.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with several substituents that enhance its reactivity and biological activity. The presence of the 4-chlorobenzyl and 2-cyano-4-nitrophenyl moieties contributes to its pharmacological properties. The molecular formula is C19H14ClN3O4 with a CAS number of 941909-69-9.
Key Structural Data
| Structural Feature | Description |
|---|---|
| Dihydropyridine Core | Central structure common in biologically active molecules |
| Substituents | 4-chlorobenzyl and 2-cyano-4-nitrophenyl enhance reactivity |
| Functional Groups | Carboxamide group contributes to interactions with biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, influencing various signaling pathways. Ongoing research aims to elucidate these mechanisms further, particularly in relation to:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Studies
Research has highlighted several important aspects of the biological activity of this compound:
Anticancer Properties
Recent studies have indicated that this compound may possess significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase suggests potential neuroprotective effects. In vitro studies have demonstrated that it can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated the inhibitory effects on acetylcholinesterase activity, revealing an IC50 value suggesting potent inhibition compared to standard drugs.
- Antitumor Activity : In a xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition observed (IC50 values ≤ 50 nM) |
| Anticancer Activity | Reduced proliferation in multiple cancer cell lines |
| Neuroprotective Effects | Enhanced cholinergic activity in neuronal cultures |
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O4/c21-15-5-3-13(4-6-15)12-24-9-1-2-17(20(24)27)19(26)23-18-8-7-16(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRWDVZVKOGUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













